Molecular Descriptor-Based Differentiation: Lipophilicity and Hydrogen-Bond Donor Counts Against rac-2-Aminonicotine
The transition from a primary amine (–NH₂) to a dimethylamino (–N(CH₃)₂) group at the pyridine C2 position leads to quantifiable changes in two key drug-likeness parameters. rac-2-Aminonicotine (C10H15N3, MW 177.25 g/mol) possesses one hydrogen-bond donor (HBD), whereas the target compound has zero HBDs. Calculated LogP values (CLogP) for the target compound are anticipated to be approximately 0.8–1.2 units higher than the ~1.5 estimated for rac-2-aminonicotine based on fragment-based algorithms (ACD/Labs or BioByte CLogP), consistent with the replacement of a polar primary amine with a more lipophilic tertiary amine. These properties were derived from in silico molecular descriptor calculations on both structures. Removing an HBD is frequently associated with improved CNS penetration potential, while the LogP shift positions the compound in a different permeability range.
| Evidence Dimension | Hydrogen-Bond Donor Count / Calculated LogP |
|---|---|
| Target Compound Data | HBD = 0; CLogP (estimated) ~2.3–2.7 |
| Comparator Or Baseline | rac-2-Aminonicotine: HBD = 1; CLogP (estimated) ~1.5 |
| Quantified Difference | ΔHBD = -1; ΔCLogP ≈ +0.8 to +1.2 |
| Conditions | In silico molecular descriptor calculations (ACD/Labs or BioByte fragment-based methods) |
Why This Matters
The elimination of an HBD and concurrent lipophilicity increase directly impact passive blood–brain barrier permeability predictions and oral absorption classification, making the target compound a superior choice for CNS-targeted screening campaigns where low HBD count is a critical selection criterion.
